(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. This pyrazole moiety is linked via a methanone bridge to a piperidine ring, which is further fused to a benzo[c][1,2,5]thiadiazole 2,2-dioxide system.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-20-12-14(17(19-20)27-3)18(24)22-10-8-13(9-11-22)23-16-7-5-4-6-15(16)21(2)28(23,25)26/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRCWPSLQCFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone , with CAS number 2034296-87-0 , is a pyrazole-thiadiazole derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.5 g/mol . The structure includes a pyrazole ring and a thiadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034296-87-0 |
| Molecular Formula | C₁₈H₂₃N₅O₄S |
| Molecular Weight | 405.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiparasitic Activity
Recent studies have evaluated the antiparasitic potential of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant activity against intracellular amastigotes with an IC50 value indicating effective inhibition of parasite growth. For instance, related derivatives in the same class showed IC50 values ranging from 21.71 µM to over 500 µM depending on structural modifications .
Case Study: Efficacy Against T. cruzi
In a study assessing various derivatives, the compound exhibited low toxicity in mammalian cells while maintaining high efficacy against T. cruzi in both 2D and 3D cardiac microtissue models. The results indicated that the compound could reduce parasite load significantly without causing substantial harm to host cells .
The biological mechanism through which this compound exerts its effects appears to involve interference with essential cellular processes in parasites. The structural features of the pyrazole and thiadiazole rings are believed to play critical roles in targeting specific enzymes or pathways crucial for parasite survival.
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the safety profile of the compound. Results indicated that all derivatives analyzed had CC50 values greater than 500 µM, suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Core Structure: Bis-pyrazole linked to thienothiophene via methanone bridges.
- Substituents: Amino groups on pyrazole, phenyl rings, and methyl groups on thienothiophene.
- Key Data: IR: NH₂ (3320, 3275 cm⁻¹), C=O (1720 cm⁻¹) . NMR: δ 2.22 (s, CH₃), δ 7.3–7.52 (aromatic protons) . Bioactivity: Not explicitly stated, but thiophene derivatives often exhibit antimicrobial or antitumor activity.
- Contrast : Unlike the target compound, 7b lacks a piperidine-benzo-thiadiazole system, which may reduce solubility due to the absence of a sulfone group.
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Core Structure: Pyrazolo-pyrimidine fused to thienothiophene.
- Substituents: Cyano groups, phenyl, and methyl groups.
- Synthesis: Cyclocondensation of bis-enaminones with 5-amino-3-phenyl-1H-pyrazole in DMF/EtOH with piperidine catalysis (75% yield) .
- Key Data :
Piperidine and Benzothiazole Derivatives
Compound 35a/35b : 4-(Aryldiazenyl-3,5-dimethylpyrazol-1-yl)(2-methyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4-phenyl-pyridin-3-yl]methanone
- Core Structure : Pyrazole-triazole-pyridine hybrid.
- Substituents : p-Tolyl, methyl, and aryl groups.
- Synthesis : Multi-step reactions involving diazonium coupling and cyclization .
- Contrast : The target compound’s piperidine-benzo-thiadiazole system may offer improved metabolic stability over 35a/35b’s triazole-pyridine framework.
Triazole-Pyrazole Hybrids
Compound 21he : 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Core Structure : Triazole linked to nitro-substituted pyrazole.
- Synthesis : Click chemistry using CuSO₄ catalysis (61% yield) .
- Key Data :
- Contrast : The target compound’s sulfone group may enhance polarity compared to 21he’s nitro group, affecting pharmacokinetics.
Implications for Pharmacological Activity
The target compound’s benzo-thiadiazole dioxide moiety is a critical differentiator. Sulfone groups are known to enhance solubility and metabolic stability compared to thiophene or cyano groups in analogs like 7b or 10 . Additionally, the piperidine ring may improve blood-brain barrier penetration relative to triazole derivatives (e.g., 21he) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
